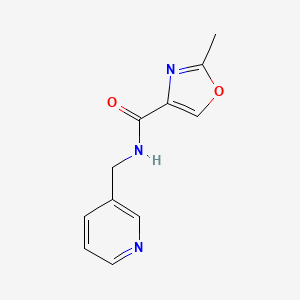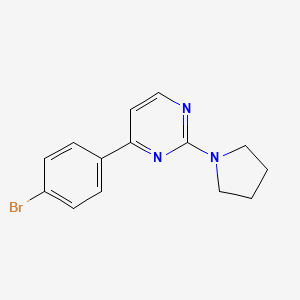
2-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide
Übersicht
Beschreibung
2-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylases (HDACs). It is a potential therapeutic agent for the treatment of different types of cancer, including breast cancer, lung cancer, and lymphoma.
Wirkmechanismus
2-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to a more condensed chromatin structure, which can result in the repression of gene expression. By inhibiting HDACs, 2-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide can induce the acetylation of histones, leading to a more relaxed chromatin structure and the activation of tumor suppressor genes. 2-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide can also affect non-histone proteins, such as transcription factors, leading to the regulation of gene expression.
Biochemical and physiological effects:
2-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide has been shown to induce changes in the expression of various genes involved in cell cycle regulation, apoptosis, and differentiation. It can also affect the expression of genes involved in DNA damage repair and angiogenesis. In addition, 2-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide has been shown to induce changes in the levels of certain metabolites, such as NAD+ and acetyl-CoA, which can affect cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in gene regulation and cancer biology. However, 2-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide has some limitations for lab experiments. For example, it has low solubility in aqueous solutions, which can limit its use in certain assays. Moreover, 2-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide can affect the acetylation of non-histone proteins, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide. One direction is to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to explore its effects on non-cancer cells, such as immune cells and neurons. Moreover, there is a need to develop more potent and selective HDAC inhibitors based on the structure of 2-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide. Finally, it is important to investigate the long-term effects of 2-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide on gene expression and cellular metabolism.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential therapeutic effects on cancer cells. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. Moreover, 2-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide has been demonstrated to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin. Preclinical studies have also shown promising results in animal models of breast cancer, lung cancer, and lymphoma.
Eigenschaften
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-14-10(7-16-8)11(15)13-6-9-3-2-4-12-5-9/h2-5,7H,6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMGWUQKJZVIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline](/img/structure/B4460865.png)

![N-ethyl-2-methoxy-5-{[(1-methyl-4-piperidinyl)amino]sulfonyl}benzamide](/img/structure/B4460891.png)
![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B4460899.png)
![N-4-pyridinyl-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B4460904.png)

![3-cyclopropyl-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460910.png)
![N-[1-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4460911.png)


![2-(methylthio)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4460934.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4460940.png)
![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4460949.png)
